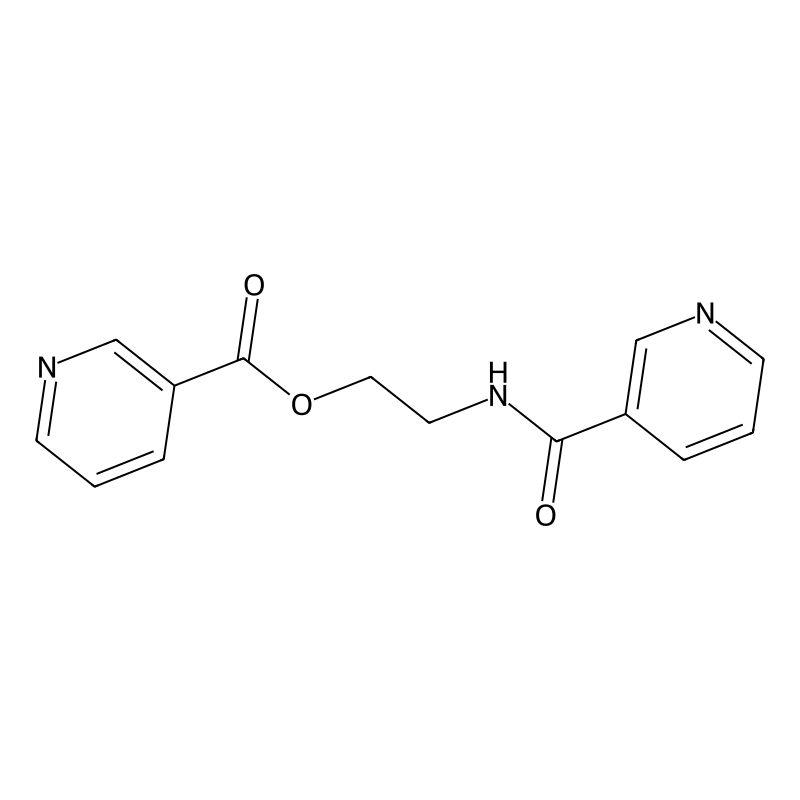

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes two pyridine rings and an amide functional group. The molecular formula for this compound is C₁₄H₁₃N₃O, and it has a molecular weight of approximately 271.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to the presence of both carboxylate and carbonyl functionalities, which can participate in various

- Potential skin and eye irritation

- Suspected to be harmful if inhaled or ingested

- Wear appropriate personal protective equipment when handling

- Amidation: The amine group can react with various acyl chlorides to form new amides.

- Esterification: The carboxylate group can react with alcohols to form esters.

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can be involved in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate in synthetic organic chemistry.

The synthesis of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate typically involves:

- Formation of the Amide: Reacting 3-pyridinecarboxylic acid with an appropriate amine under acidic conditions to form the amide linkage.

- Alkylation: Using an alkyl halide (such as bromoethane) to introduce the ethyl group onto the nitrogen atom of the amide.

- Purification: The product can be purified through recrystallization or chromatography techniques.

These steps provide a general outline for synthesizing this compound while allowing for modifications based on specific laboratory conditions.

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate has potential applications in:

- Pharmaceutical Development: As a precursor or intermediate in the synthesis of biologically active compounds.

- Organic Synthesis: Utilized as a building block for more complex organic molecules.

- Research: Investigated for its potential roles in drug discovery, particularly in developing new therapeutics targeting various diseases.

Studies exploring the interactions of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Such studies typically employ techniques like:

- Molecular Docking: To predict binding affinities and orientations with target proteins.

- In Vitro Assays: To evaluate biological activity and interaction effects on cellular systems.

These investigations help elucidate how this compound may exert its biological effects and guide further development.

Several compounds share structural similarities with 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Pyridinecarboxylic acid | Single pyridine ring | Known for anti-inflammatory properties |

| 4-Pyridinamine | Amino group on a pyridine ring | Exhibits antimicrobial activity |

| 2-Pyridinemethanol | Alcohol functional group | Used in organic synthesis |

The uniqueness of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate lies in its dual pyridine structure combined with an amide linkage, which may enhance its bioactivity compared to simpler derivatives. This structural complexity could lead to distinctive interactions with biological targets, making it a valuable compound for further research.

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate (CAS 34104-46-6) is a heterocyclic organic compound with the molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol. Structurally, it consists of two pyridine rings linked by an ethyl chain bearing a carbonylamino (-NHCO-) group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | 1.261 g/cm³ |

| Boiling Point | 531°C (at 760 mmHg) |

| LogP | 1.638 |

| Topological Polar SA | 84.67 Ų |

| Refractive Index | 1.584 |

The compound’s pyridine-carboxylate and pyridine-carboxamide moieties enable diverse reactivity, making it valuable in synthetic chemistry.

Historical Context and Discovery

The compound was first reported in 1983 by Seki et al. during studies on nicotinic acid-ethanolamine derivatives for hypolipidemic agents. Its synthesis involved coupling pyridine-3-carboxylic acid with ethanolamine derivatives using dicyclohexylcarbodiimide (DCC). Later, it gained attention as Nicorandil Impurity 28, a byproduct in the synthesis of the antianginal drug Nicorandil (SG-75).

Significance in Chemical Research

This compound serves three primary roles:

- Synthetic Intermediate: Used in preparing pyridine-based ligands for coordination polymers.

- Pharmacological Probe: Studied for structure-activity relationships in nicotinic acid derivatives.

- Material Science: Explored in organic electronics due to its conjugated π-system.

Literature Review and Current State of Knowledge

Recent studies highlight its utility in Pd-catalyzed C(sp³)–H activation, where pyridine-sulfonic acid ligands derived from its analogs enhance reaction efficiency. Additionally, its crystal structure (PubChem CID 36677) reveals planar pyridine rings with a dihedral angle of 15.7°, influencing electronic properties. Current research focuses on optimizing its synthesis for scalable applications.

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is an organic compound with the molecular formula C₁₄H₁₃N₃O₃ [4]. This compound features a unique structural arrangement consisting of two pyridine rings connected through an ethyl chain that contains both carbonylamino and carboxylate functional groups [4] [7]. The structural complexity of this molecule contributes to its distinctive chemical and physical properties that make it noteworthy in organic chemistry .

Structural Characteristics of Dual Pyridine Rings

The compound contains two pyridine rings positioned at the 3-position of each respective ring system . These heterocyclic aromatic rings each contain five carbon atoms and one nitrogen atom arranged in a six-membered structure [6]. The nitrogen atoms in both pyridine rings are positioned at the meta position relative to the point of attachment to the rest of the molecule [4] [7]. This specific arrangement creates a distinct electronic distribution throughout the molecule, as the nitrogen atoms in the pyridine rings contribute to the compound's overall electron density distribution and reactivity [6] [27]. The pyridine rings maintain their aromaticity, which contributes to the stability of the overall molecular structure [16] [27].

Significance of Carbonylamino and Carboxylate Groups

The carbonylamino group (-NH-CO-) serves as a crucial linking element in the molecular structure, connecting one of the pyridine rings to the ethyl chain [4]. This amide functional group is significant as it provides both hydrogen bond donor capabilities through the NH moiety and hydrogen bond acceptor properties via the carbonyl oxygen [12] [27]. The carboxylate group (-COO-) forms an ester linkage with the ethyl chain and the second pyridine ring [4] [7]. This ester functionality introduces another carbonyl group that serves as a hydrogen bond acceptor and contributes to the compound's overall polarity [11] [15]. Together, these functional groups create a molecule with multiple sites for potential intermolecular interactions, which influences its physical properties and chemical behavior [12] [27].

Physical Properties

Density and Boiling Point

The density of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is approximately 1.261 g/cm³ at standard conditions [7]. This relatively high density can be attributed to the efficient molecular packing enabled by the planar pyridine rings and the potential for intermolecular hydrogen bonding [7] [12]. The boiling point of this compound is notably high at 531°C at 760 mmHg pressure [7]. This elevated boiling point reflects the strong intermolecular forces present in the compound, particularly the hydrogen bonding capabilities and dipole-dipole interactions between molecules [7] [27].

Flash Point and Melting Point

The flash point of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is approximately 275°C, indicating the temperature at which its vapors can ignite when exposed to an ignition source [7]. This high flash point suggests that the compound has relatively low volatility at room temperature, which is consistent with its structural characteristics and intermolecular forces [7] [11]. The melting point data for this specific compound is not extensively documented in the available literature, though compounds with similar structural features typically exhibit melting points in the range of 100-200°C due to their hydrogen bonding capabilities and aromatic character [7].

Molecular Weight

The molecular weight of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is 271.27 g/mol [4]. This value is calculated based on the atomic weights of its constituent elements: 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms [4]. The molecular weight is an important physical property that influences various aspects of the compound's behavior, including its diffusion rates, solubility characteristics, and phase transition temperatures [4] [7].

| Physical Property | Value |

|---|---|

| Density | 1.261 g/cm³ |

| Boiling Point | 531°C at 760 mmHg |

| Flash Point | 275°C |

| Molecular Weight | 271.27 g/mol |

Chemical Properties

LogP and Polarity

The calculated logarithm of the partition coefficient (LogP) for 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is approximately 0.6 [4] [11]. This relatively low LogP value indicates that the compound has limited lipophilicity and suggests a preference for polar environments over non-polar ones [4] [11]. The moderate polarity of this compound can be attributed to the presence of multiple polar functional groups, including the pyridine nitrogen atoms, the amide group, and the ester functionality [11] [15]. These polar groups create an uneven electron distribution throughout the molecule, resulting in regions of partial positive and negative charges that contribute to the overall dipole moment [11] [15].

Hydrogen Bonding Characteristics

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate possesses both hydrogen bond donor and acceptor sites, which significantly influence its chemical behavior and interactions [12] [27]. The compound contains one hydrogen bond donor in the form of the amide NH group, which can donate its hydrogen to form hydrogen bonds with suitable acceptors [12] [27]. Additionally, the molecule features five hydrogen bond acceptor sites: the two pyridine nitrogen atoms, the carbonyl oxygen in the amide group, and the two oxygen atoms in the ester group [12] [15]. The pyridine nitrogen atoms serve as moderate hydrogen bond acceptors, forming hydrogen bonds of intermediate strength with appropriate donors [27] [29]. The carbonyl oxygen in the amide group functions as a strong hydrogen bond acceptor, capable of forming robust hydrogen bonds with donors such as water or alcohols [12] [27]. The ester carbonyl oxygen also acts as a hydrogen bond acceptor, though typically forming weaker hydrogen bonds compared to the amide carbonyl [12] [15].

Topological Polar Surface Area

The topological polar surface area (TPSA) of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is calculated to be approximately 81.2 Ų [4] [15]. This value represents the sum of the surface areas occupied by polar atoms (primarily nitrogen and oxygen) in the molecule [4] [15]. The relatively high TPSA reflects the presence of multiple polar functional groups within the structure, including the two pyridine nitrogen atoms, the amide group, and the ester functionality [4] [15]. The TPSA value provides insights into the compound's potential for hydrogen bonding, its solubility characteristics, and its ability to permeate through biological membranes [11] [15].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate [16] [18]. In the proton (¹H) NMR spectrum, the pyridine ring protons typically appear in the downfield region between δ 7.0-9.5 ppm due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current [16] [18]. The protons at positions 2 and 6 of the pyridine rings (adjacent to the nitrogen) generally show the most downfield chemical shifts, often appearing as doublets or doublets of doublets due to coupling with neighboring protons [16] [21]. The amide NH proton typically appears as a broad singlet in the region of δ 7.5-8.5 ppm, with its exact position influenced by factors such as concentration, temperature, and solvent effects [18] [21]. The ethylene protons of the connecting chain usually appear as two sets of triplets in the region of δ 3.5-4.5 ppm, with the protons adjacent to the ester oxygen experiencing a greater deshielding effect than those adjacent to the amide nitrogen [16] [18].

Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbons of the amide and ester groups appearing at approximately δ 165-175 ppm [9] [18]. The pyridine ring carbons typically resonate between δ 120-160 ppm, with the carbon atoms adjacent to the nitrogen atoms showing the most downfield shifts [16] [18]. The ethylene carbon signals generally appear in the upfield region between δ 35-65 ppm, with the carbon adjacent to the ester oxygen experiencing a greater deshielding effect [9] [18].

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate [20] [23]. The spectrum typically shows characteristic absorption bands for the key functional groups in the molecule [20] [23]. The carbonyl stretching vibrations of the ester and amide groups appear as strong bands in the region of 1700-1730 cm⁻¹, with the ester carbonyl typically absorbing at a slightly higher frequency than the amide carbonyl [20] [23]. The amide NH stretching vibration is observed as a medium-intensity band in the region of 3300-3500 cm⁻¹, while the NH bending vibration appears around 1550-1640 cm⁻¹ [20] [23].

The pyridine rings contribute several characteristic bands to the IR spectrum [16] [20]. The C=N stretching vibrations of the pyridine rings typically appear in the region of 1580-1600 cm⁻¹, while the ring breathing modes are observed around 1000-1050 cm⁻¹ [16] [20]. The C-H stretching vibrations of the aromatic rings appear in the region of 3000-3100 cm⁻¹, and the C-H bending vibrations are observed around 700-900 cm⁻¹ [20] [23]. The C-O stretching vibrations of the ester group typically appear as strong bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1050-1100 cm⁻¹ (symmetric) [20] [23].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate [22] [28]. The molecular ion peak appears at m/z 271, corresponding to the molecular weight of the compound [4] [22]. The fragmentation pattern typically involves cleavage at various points in the molecule, providing structural insights [22] [28].

Common fragmentation pathways include the loss of carbon dioxide (CO₂, m/z 44) from the ester group, resulting in a fragment at m/z 227 [22] [28]. Cleavage of the ethyl linker can produce fragments corresponding to the individual pyridine-containing portions of the molecule [22] [30]. The pyridine rings themselves can undergo fragmentation, with characteristic losses of HCN (m/z 27) from the heterocyclic structure [28] [30].